Hexahomomethionine

glucosinolate biosynthesis cytochrome P450 specificity substrate profiling

Hexahomomethionine (L-2-amino-10-(methylthio)decanoic acid, C₁₁H₂₃NO₂S, MW 233.37) is a sulfur-containing, non‑proteinogenic α‑amino acid that represents the terminal product of the methionine side‑chain elongation cycle in Arabidopsis thaliana. It is classified as a methyl sulfide and a polyhomomethionine, possessing eight methylene groups between the α‑carbon and the sulfur atom.

Molecular Formula C11H23NO2S
Molecular Weight 233.37 g/mol
Cat. No. B1263052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahomomethionine
Molecular FormulaC11H23NO2S
Molecular Weight233.37 g/mol
Structural Identifiers
SMILESCSCCCCCCCCC(C(=O)O)N
InChIInChI=1S/C11H23NO2S/c1-15-9-7-5-3-2-4-6-8-10(12)11(13)14/h10H,2-9,12H2,1H3,(H,13,14)
InChIKeyXVGBKWQWYRNGDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahomomethionine – Definitive Identification and Procurement-Grade Characterization for the Longest-Chain Aliphatic Glucosinolate Precursor


Hexahomomethionine (L-2-amino-10-(methylthio)decanoic acid, C₁₁H₂₃NO₂S, MW 233.37) is a sulfur-containing, non‑proteinogenic α‑amino acid that represents the terminal product of the methionine side‑chain elongation cycle in Arabidopsis thaliana [1]. It is classified as a methyl sulfide and a polyhomomethionine, possessing eight methylene groups between the α‑carbon and the sulfur atom [2]. Unlike proteinogenic methionine, hexahomomethionine serves exclusively as a dedicated precursor for long‑chain aliphatic glucosinolates, secondary metabolites with documented roles in plant defense, flavour chemistry, and cancer chemoprevention [3].

Why Hexahomomethionine Cannot Be Substituted by Shorter‑Chain Polyhomomethionines in Biosynthetic and Analytical Workflows


The methionine‑derived aliphatic glucosinolate pathway in crucifers is strictly partitioned by chain length. Short‑chain (C₃–C₅) and long‑chain (C₇–C₉) glucosinolates are synthesised by two distinct cytochrome P450 enzymes, CYP79F1 and CYP79F2, which display non‑overlapping substrate specificity at the extremes of the chain‑length spectrum [1]. Consequently, replacing hexahomomethionine with a shorter analog such as di‑ or trihomomethionine irrevocably alters which downstream enzyme processes the substrate, redirects metabolic flux, and produces a different glucosinolate profile. This enzymatic gate‑keeping means that generic “polyhomomethionine” sourcing without chain‑length specification introduces uncontrolled variability in any experiment that depends on the identity of the final glucosinolate product [2].

Quantitative Differentiation of Hexahomomethionine Versus Its Closest Polyhomomethionine Analogs – A Procurement‑Focused Evidence Guide


CYP79F2 Displays Absolute Substrate Exclusivity for Hexahomomethionine and Pentahomomethionine Over All Shorter‑Chain Analogs

Recombinant CYP79F2 expressed in Saccharomyces cerevisiae was tested against the full panel of chain‑elongated methionines (mono‑ through hexahomomethionine). CYP79F2 exhibited detectable activity exclusively toward pentahomomethionine and hexahomomethionine; no conversion of mono‑, di‑, tri‑, or tetrahomomethionine was observed [1]. This absolute substrate exclusivity means that any experiment requiring CYP79F2‑mediated oxime formation cannot proceed if a shorter‑chain analog is substituted for hexahomomethionine.

glucosinolate biosynthesis cytochrome P450 specificity substrate profiling

CYP79F2 Displays 14‑Fold Higher Affinity for Hexahomomethionine (Km 26 μM) Compared to Pentahomomethionine (Km 374 μM)

Kinetic analysis of recombinant CYP79F2 revealed a Km of 26 μM for L‑hexahomomethionine versus 374 μM for L‑pentahomomethionine, representing a 14.4‑fold difference in affinity [1]. This indicates that hexahomomethionine is the kinetically preferred substrate for the dedicated long‑chain glucosinolate P450, CYP79F2.

enzyme kinetics Michaelis constant substrate affinity

CYP79F1 Displays a Non‑Monotonic Affinity Profile Across the Polyhomomethionine Series, with Hexahomomethionine (Km 74 μM) Showing 2.9‑Fold Higher Affinity than Pentahomomethionine (Km 216 μM)

CYP79F1, the bifunctional P450 that accepts all chain‑elongated methionines, exhibits a biphasic affinity trend: Km values of 34 μM (dihomomethionine), 37 μM (trihomomethionine), 194 μM (tetrahomomethionine), 216 μM (pentahomomethionine), and 74 μM (hexahomomethionine) [1]. Thus, hexahomomethionine binds CYP79F1 with 2.9‑fold higher affinity than its immediate predecessor pentahomomethionine, despite the longer chain length.

CYP79F1 substrate specificity chain-length affinity bifunctional P450

Hexahomomethionine Biosynthesis Requires the Dedicated MAM3 Synthase, Whereas Shorter‑Chain Analogs Can Be Produced by MAM1 Alone

Methylthioalkylmalate synthase (MAM) catalyzes the condensation reactions that elongate the methionine side chain. Arabidopsis expresses two isoforms: MAM1, which catalyzes only the first two elongation cycles (yielding di‑ and trihomomethionine), and MAM3, which catalyzes all six cycles and is uniquely capable of producing hexahomomethionine [1]. In mam3 knockout lines, long‑chain glucosinolates are completely absent or severely reduced, whereas short‑chain glucosinolates persist [2].

methylthioalkylmalate synthase chain elongation MAM3 vs MAM1

CYP79F2 Knockout Mutants Show a Selective Reduction of Long‑Chain Glucosinolates Derived from Hexahomomethionine, Without Affecting Short‑Chain Profiles

In Arabidopsis, transposon‑tagged CYP79F2 knockout mutants exhibit substantially reduced levels of long‑chain aliphatic glucosinolates (derived from penta‑ and hexahomomethionine), while short‑chain aliphatic glucosinolate levels remain unchanged [1]. Conversely, CYP79F1 knockouts completely lack short‑chain glucosinolates but accumulate elevated long‑chain species, including those derived from hexahomomethionine [1]. This reciprocal phenotype confirms that hexahomomethionine‑derived glucosinolates are metabolically insulated and cannot be generated by the short‑chain pathway.

knockout phenotyping glucosinolate profiling metabolic flux partitioning

High‑Confidence Research and Industrial Application Scenarios for Hexahomomethionine Based on Quantitative Evidence


Reconstitution of the Complete Long‑Chain Aliphatic Glucosinolate Pathway In Vitro or in Heterologous Hosts

Hexahomomethionine is the mandatory substrate for CYP79F2, which cannot accept shorter‑chain analogs [1]. Any in vitro reconstitution or microbial metabolic engineering effort aiming to produce C₈–C₉ aliphatic glucosinolates must supply or synthesise hexahomomethionine as the entry substrate. Using pentahomomethionine as a substitute would result in a 14‑fold lower effective affinity and alter the product profile [2].

MAM3 Enzyme Activity Assays and High‑Throughput Screening for Chain‑Elongation Inhibitors

Because MAM3 is the sole enzyme capable of producing hexahomomethionine in Arabidopsis [1], hexahomomethionine (or a stable isotopically labeled analog) serves as the definitive endpoint readout for MAM3 activity. Shorter‑chain analogs cannot distinguish between MAM1 and MAM3 contributions and would confound inhibitor screening campaigns.

Analytical Reference Standard for Long‑Chain Glucosinolate Profiling in Brassicaceae

The reciprocal knockout phenotypes of CYP79F1 and CYP79F2 demonstrate that hexahomomethionine‑derived glucosinolates constitute a distinct metabolic pool [1]. Authenticated hexahomomethionine is therefore required as a calibration standard for LC‑MS/MS multiple reaction monitoring (MRM) methods that aim to quantify long‑chain aliphatic glucosinolates separately from short‑chain species in plant breeding or food quality programs.

Functional Dissection of Spatial and Developmental Regulation of Aliphatic Glucosinolate Biosynthesis

CYP79F2, which exclusively metabolizes hexahomomethionine and pentahomomethionine, is highly expressed in hypocotyl and roots, whereas CYP79F1 is expressed in leaves and siliques [1]. Exogenous application of hexahomomethionine to specific tissues, combined with glucosinolate profiling, can resolve the cell‑autonomous contributions of each P450 isoform to local glucosinolate pools.

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